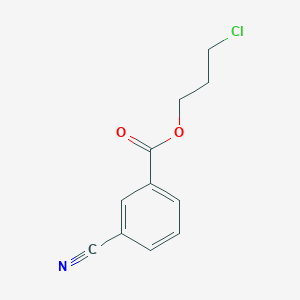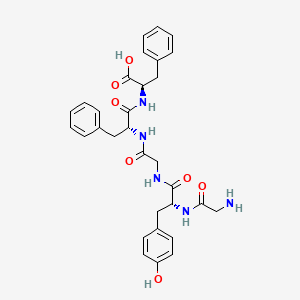
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: glycine, D-tyrosine, glycine, D-phenylalanine, and D-phenylalanine. This compound is notable for its unique sequence and the presence of D-amino acids, which are less common in naturally occurring peptides. The inclusion of D-amino acids can confer increased stability and resistance to enzymatic degradation, making it of particular interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like DTT or TCEP are commonly employed.
Substitution: Amino acid analogs are introduced during the SPPS process using standard coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can yield peptides with reduced disulfide bonds.
科学的研究の応用
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent due to its stability and resistance to degradation.
Industry: Utilized in the development of peptide-based materials and coatings.
作用機序
The mechanism of action of Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of D-amino acids can enhance binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include signal transduction cascades or metabolic processes influenced by the peptide’s structure and composition.
類似化合物との比較
Similar Compounds
Glycyl-D-phenylalanine: A simpler dipeptide with similar stability properties.
Glycyl-D-tyrosine: Another peptide with a D-tyrosine residue, used in similar research contexts.
D-phenylalanyl-D-phenylalanine: A dipeptide with two D-phenylalanine residues, offering insights into the effects of D-amino acids.
Uniqueness
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct stability and biological activity. Its resistance to enzymatic degradation and potential for targeted interactions make it a valuable compound for various applications.
特性
CAS番号 |
644997-12-6 |
|---|---|
分子式 |
C31H35N5O7 |
分子量 |
589.6 g/mol |
IUPAC名 |
(2R)-2-[[(2R)-2-[[2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H35N5O7/c32-18-27(38)34-24(16-22-11-13-23(37)14-12-22)29(40)33-19-28(39)35-25(15-20-7-3-1-4-8-20)30(41)36-26(31(42)43)17-21-9-5-2-6-10-21/h1-14,24-26,37H,15-19,32H2,(H,33,40)(H,34,38)(H,35,39)(H,36,41)(H,42,43)/t24-,25-,26-/m1/s1 |
InChIキー |
UBYYUYZIZSYVIK-TWJOJJKGSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)CN |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


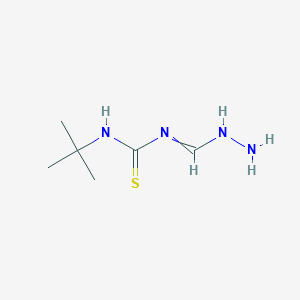
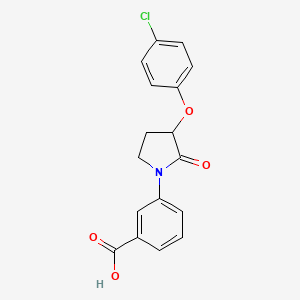
![Ethyl [3-bromo-4-(chlorosulfonyl)phenoxy]acetate](/img/structure/B12605561.png)
![2-Chloro-N-[2-methyl-6-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B12605565.png)
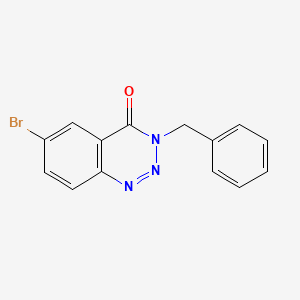
![Cyclohexanecarboxamide, N-[(1S)-1-[4-(3-amino-1H-indazol-6-yl)-5-chloro-1H-imidazol-2-yl]-2-phenylethyl]-4-(aminomethyl)-, trans-](/img/structure/B12605573.png)
![Acetonitrile, (2-thienylsulfonyl)[[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B12605579.png)
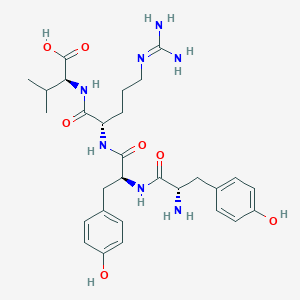
![5-Chloro-6'-(methanesulfonyl)-3-[4-(methanesulfonyl)phenyl]-2,3'-bipyridine](/img/structure/B12605586.png)
![(E)-Methyl[(4E)-4-(2-phenylethylidene)cyclohexa-2,5-dien-1-ylidene]oxidanium](/img/structure/B12605590.png)

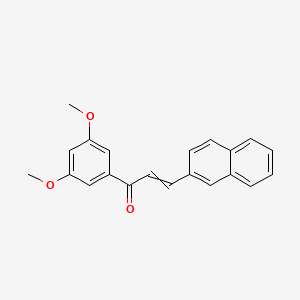
![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12605627.png)
